3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H16FN3O and its molecular weight is 309.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research into triazole derivatives, including compounds with similar structures to 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one, has demonstrated their synthesis and detailed structural analysis through techniques such as X-ray diffraction and spectroscopic methods. These studies provide foundational knowledge for understanding the chemical and physical properties of these compounds, facilitating their application in various scientific fields (Ahmed et al., 2020).
Electronic and Optical Properties
The electronic and optical properties of triazole derivatives have been extensively studied, indicating that these compounds exhibit significant potential in materials science, especially in the development of novel photonic and electronic devices. Investigations into their electronic structures and photophysical behaviors underpin their application in designing light-harvesting systems and other optoelectronic applications (Creary et al., 2017).
Biological Activity and Applications
Triazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticorrosive properties. This makes them valuable in pharmaceutical research and industrial applications. For example, certain triazole compounds have been evaluated for their antifungal activities, offering potential as lead compounds in the development of new antifungal agents. Their structure-activity relationships, explored through both experimental and theoretical methods, guide the synthesis of more effective and targeted therapeutic agents (Shukla et al., 2014).
Antioxidant Properties
The antioxidant properties of certain cyclopropyl and fluorophenyl-substituted compounds, akin to the structure of interest, have been synthesized and assessed. These studies reveal their potential as antioxidant agents, which is crucial for developing drugs with protective effects against oxidative stress-related diseases. The evaluation of these properties highlights the compound's relevance in medicinal chemistry and drug design (Ghanbari Pirbasti et al., 2016).
Properties
IUPAC Name |
5-cyclopropyl-2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-15-10-6-13(7-11-15)12-21-18(23)22(16-4-2-1-3-5-16)17(20-21)14-8-9-14/h1-7,10-11,14H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPOZFDJHMLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.